molecular formula C25H25N3O2S B3009016 2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1448059-97-9

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No. B3009016
CAS RN: 1448059-97-9
M. Wt: 431.55
InChI Key: OZPQLWJEXJDBHR-UHFFFAOYSA-N
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Description

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, also known as BZP-T, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and is structurally similar to the psychoactive drug, benzylpiperazine (BZP). However, unlike BZP, BZP-T does not possess any psychoactive properties and is purely used for research purposes.

Scientific Research Applications

Synthesis and Spectral Analysis

The 1,3,4-oxadiazole bearing compounds, including structures similar to the one , have been synthesized and analyzed for their potential in various biological activities. One such study involves the synthesis of N-substituted derivatives, highlighting the versatility and potential of 1,3,4-oxadiazole compounds in generating substances with significant biological properties (H. Khalid et al., 2016). Another research focused on producing a series of 5-substituted 1,3,4-oxadiazole compounds, further indicating the class's relevance in developing new biological agents (H. Khalid et al., 2016).

Biological Evaluation

1,3,4-Oxadiazole derivatives have demonstrated a range of biological activities, from antimicrobial to anticancer properties. For instance, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles showed significant antibacterial and moderate antifungal activities, as well as promising results in molecular docking studies for antibacterial and antifungal action (S. Vankadari et al., 2013). Similarly, piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have been synthesized and tested for their anticancer activities, showing cytotoxicity towards various human cancer cell lines (M. Murty et al., 2013).

Chemical Interactions

Research into the chemical interactions and modifications of 1,3,4-oxadiazole derivatives has revealed their potential in various applications, including as corrosion inhibitors and in creating protective layers on metals. These studies underscore the compound's versatility beyond its biological activities, suggesting broader applications in materials science and engineering (P. Ammal et al., 2018).

properties

IUPAC Name

2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-2-4-20(5-3-1)17-29-23-8-6-19(7-9-23)16-28-13-10-21(11-14-28)24-26-27-25(30-24)22-12-15-31-18-22/h1-9,12,15,18,21H,10-11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPQLWJEXJDBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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